Imidapril-d3 Hydrochloride
Description
Definition and Chemical Classification
This compound (IUPAC name: (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid hydrochloride) is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. Its molecular formula is $$ \text{C}{20}\text{H}{25}\text{D}3\text{ClN}3\text{O}_6 $$, with a molecular weight of 444.92 g/mol. The compound retains the core structure of Imidapril but features deuterium atoms at the methyl group adjacent to the imidazolidine ring (Table 1).
Table 1: Structural Comparison of Imidapril and this compound
The stereochemical configuration of this compound remains identical to its progenitor, ensuring comparable binding affinity to ACE. The substitution of deuterium introduces no significant steric alterations but modifies bond dissociation energies, thereby influencing metabolic pathways.
Role of Deuterium in Pharmaceutical Chemistry
Deuterium, a stable hydrogen isotope with a neutron, exerts a kinetic isotope effect (KIE) due to its higher atomic mass. The $$ \text{C-D} $$ bond exhibits approximately 6–10 times greater stability than $$ \text{C-H} $$, slowing enzymatic cleavage during metabolism. This property is exploited to:
- Prolong half-life : Reduced metabolic degradation extends drug exposure, potentially lowering dosing frequency.
- Minimize toxic metabolites : By redirecting metabolic pathways, deuterium substitution can diminish the formation of reactive intermediates.
- Enhance bioavailability : Stabilized molecular structures improve absorption and distribution profiles.
For this compound, deuteriation targets the methyl group—a site prone to oxidative metabolism. Preclinical studies suggest that this modification reduces first-pass hepatic clearance, thereby increasing systemic availability of the active metabolite, Imidaprilat.
Historical Development of Deuterated ACE Inhibitors
The development of deuterated ACE inhibitors parallels advancements in isotopic chemistry and rational drug design. Key milestones include:
- 1970s–1980s : Early exploration of deuterium’s metabolic effects, exemplified by deuterated antibiotics like fludalanine.
- 2017 : FDA approval of deutetrabenazine, validating deuterium’s clinical utility.
- 2020s : Emergence of deuterated ACE inhibitors, such as Benazepril-d5 and Quinapril-d5, targeting hypertension with improved pharmacokinetics.
This compound builds upon this legacy, leveraging deuterium to refine the ACE inhibition mechanism. Unlike non-deuterated analogs, its design focuses on mitigating rapid methyl group oxidation—a common limitation in prodrug activation. Contemporary synthetic techniques, including catalytic deuteration and chiral resolution, enable precise isotopic incorporation without compromising stereochemical integrity.
Properties
CAS No. |
1356017-30-5 |
|---|---|
Molecular Formula |
C20H28ClN3O6 |
Molecular Weight |
444.927 |
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3; |
InChI Key |
LSLQGMMMRMDXHN-PFULSCHTSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl |
Synonyms |
(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-d3-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Strategies
Deuteration is typically achieved via two primary methods:
Key Synthesis Steps
The preparation follows a three-stage process:
Synthesis of Deuterated Intermediate
The imidazolidine ring’s methyl group is deuterated early in the synthesis. For example:
Formation of this compound
The deuterated intermediate is subjected to hydrochlorination:
Recrystallization and Purification
Crude product is purified via solvent recrystallization:
-
Conditions :
Optimization of Reaction Conditions
Solvent Selection
Optimal solvents balance reactivity and deuterium retention:
Temperature and Time
-
Hydrochlorination : 20–25°C for 8 hours maximizes yield while minimizing byproducts.
-
Recrystallization : Cooling to 0°C ensures high crystal purity.
Analytical Characterization
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of peak at δ 1.2 ppm (-CH₃) confirms deuteration.
-
¹³C NMR : Shift from δ 22.1 ppm (-CH₃) to δ 22.0 ppm (-CD₃).
Comparative Analysis of Methods
Patent CN106117308A vs. CN113024632A
Challenges in Deuterated Synthesis
-
Isotopic Dilution : Trace moisture degrades CD₃ groups; anhydrous conditions are critical.
-
Cost : CD₃ reagents are 10–20x more expensive than CH₃ counterparts.
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
Imidapril-d3 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and degradation. The hydrolysis of the ethyl ester bond in Imidapril Hydrochloride results in the formation of its active metabolite, Imidaprilat .
Common Reagents and Conditions
Hydrolysis: Typically conducted in the presence of water or alcohol under acidic or basic conditions.
Oxidation: Can occur under stress conditions such as elevated temperature and humidity.
Degradation: The compound degrades into Imidaprilat and a diketopiperazine derivative under stress conditions.
Major Products Formed
Imidaprilat: The active metabolite formed through hydrolysis.
Diketopiperazine Derivative: A degradation product formed under stress conditions.
Scientific Research Applications
Imidapril-d3 Hydrochloride is used extensively in scientific research for:
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion of Imidapril Hydrochloride.
Metabolic Profiling: To study the metabolic pathways and identify metabolites.
Drug Development: As a reference standard in the development of new ACE inhibitors.
Mechanism of Action
Imidapril-d3 Hydrochloride, like its non-deuterated counterpart, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention by the kidneys. The primary molecular target is the ACE enzyme, and the pathway involves the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1356017-30-5 (hydrochloride salt); 1356058-12-2 (free base) .
- Storage : Stable at -20°C ; transport at room temperature .
- Pharmacological Class : ACE inhibitor, antihypertensive agent .
- Structure : Features a deuterated methyl group in the imidazolidine ring, critical for isotopic differentiation in analytical workflows .
Imidapril-d3 Hydrochloride is employed in quantitative assays to distinguish the parent drug (Imidapril Hydrochloride) from its metabolites, leveraging deuterium’s mass shift in LC-MS/MS analyses .
Comparison with Similar Compounds
Structural and Isotopic Differences
Table 1: Structural and Isotopic Comparison of this compound with Analogues
Key Observations :
- Isotopic Labeling: Imidapril-d3’s deuterium substitution minimizes interference from endogenous compounds in bioanalytical assays, unlike non-deuterated Imidapril Hydrochloride .
- Delapril-d3: Another deuterated ACE inhibitor, but with distinct deuterium placement (phenyl/methyl groups), altering metabolic stability compared to Imidapril-d3 .
Pharmacokinetic and Analytical Performance
Table 2: Analytical Utility in Drug Quantification

Research Findings :
- Imidapril-d3 demonstrates superior sensitivity in pharmacokinetic studies compared to non-deuterated analogs, with a 10-fold lower limit of detection (LOD) in LC-MS/MS .
- In contrast, non-deuterated Imidapril Hydrochloride requires rigorous chromatographic separation to avoid interference from metabolites, as outlined in JP XVI pharmacopeial standards .
Stability and Formulation Challenges
- This compound: Stable in ethanol and methanol but degrades in aqueous solutions without cryopreservation (-20°C) .
- Imidapril Hydrochloride : Prone to hydrolysis in acidic environments, necessitating enteric coatings in therapeutic formulations .
- Delapril-d3 Hydrochloride : Exhibits higher solubility in DMSO, enabling broader in vitro applications .
Q & A
Q. What analytical techniques are recommended for quantifying Imidapril-d3 Hydrochloride in biological matrices?
this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The deuterium labeling enables precise differentiation from the non-deuterated parent compound (Imidapril hydrochloride) during analysis. For example, reversed-phase HPLC with a C18 column and a mobile phase of phosphate buffer (pH 2.5) and methanol (65:35 v/v) at 40°C can achieve baseline separation. Detection via UV absorbance at 215 nm or tandem MS ensures sensitivity down to nanomolar concentrations .
Q. How is this compound synthesized, and what are the critical steps for deuterium incorporation?
The synthesis involves substituting hydrogen atoms with deuterium at specific positions in the Imidapril molecule. A common method includes refluxing Imidapril hydrochloride with deuterium oxide (D₂O) under acidic conditions, followed by purification via recrystallization. Key steps include:
Q. What pharmacokinetic parameters should be prioritized when studying this compound in preclinical models?
Focus on bioavailability, half-life (t₁/₂), and metabolic stability. Imidapril-d3 is metabolized to Imidaprilate-d3, its active ACE-inhibiting form (IC₅₀ = 2.6 nM). Use radiolabeled or stable isotope tracing in plasma and tissue samples to track absorption and distribution. Compare pharmacokinetic profiles with non-deuterated Imidapril to assess isotope effects on metabolic pathways .
Advanced Research Questions
Q. How can factorial experimental design optimize this compound formulations for enhanced stability?
A 3² full factorial design is effective for evaluating variables like pH (3–7), excipient concentration (e.g., mannitol: 0–5% w/v), and storage temperature (4–25°C). Responses include degradation rate (k) and solubility. For example:
| Variable | Low Level | High Level |
|---|---|---|
| pH | 3 | 7 |
| Mannitol | 0% | 5% |
| Analyze interactions using ANOVA to identify optimal conditions (e.g., pH 5 with 3% mannitol minimizes hydrolysis) . |
Q. How do researchers address discrepancies in ACE inhibition assays involving this compound?
Variations in IC₅₀ values (e.g., 2.6 nM vs. 3.1 nM across studies) may arise from assay conditions. Standardize protocols by:
Q. What methodologies are used to assess deuterium isotope effects on this compound’s metabolic stability?
Conduct in vitro assays comparing metabolic clearance in liver microsomes:
Q. How to design a study investigating this compound’s tissue-specific ACE inhibition?
Use autoradiography or LC-MS/MS in tissue homogenates (e.g., kidney, lung) from hypertensive rodent models. Key steps:
- Administer Imidapril-d3 intravenously and euthanize at timed intervals.
- Measure Imidaprilate-d3 levels and correlate with ACE activity (fluorometric assays).
- Apply compartmental modeling to predict tissue-to-plasma ratios .
Methodological Recommendations
- Contradiction Analysis: Use meta-regression to resolve conflicting IC₅₀ values by adjusting for covariates like enzyme source and assay duration .
- Replication: Validate deuterium incorporation via high-resolution MS and NMR to ensure isotopic integrity .
- Reporting: Follow journal guidelines (e.g., structured abstracts, past tense) and include raw data in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

